molecular formula C13H13N3OS B2985736 N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 391862-74-1

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2985736
CAS No.: 391862-74-1
M. Wt: 259.33
InChI Key: ZRURMANQYINIRR-UHFFFAOYSA-N
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Description

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclopropane carboxamide group attached to the thiadiazole ring, which is further substituted with a 4-methylphenyl group

Preparation Methods

The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or hydrazides with carbon disulfide or other sulfur-containing reagents under acidic or basic conditions.

    Introduction of the Cyclopropane Carboxamide Group: The cyclopropane carboxamide group can be introduced by reacting the thiadiazole intermediate with cyclopropanecarboxylic acid or its derivatives in the presence of coupling agents like EDCI or DCC.

    Substitution with 4-Methylphenyl Group: The final step involves the substitution of the thiadiazole ring with a 4-methylphenyl group, which can be achieved through various methods such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use as therapeutic agents.

    Medicine: The compound is being explored for its potential as a drug candidate due to its ability to interact with various biological targets and pathways.

    Industry: Thiadiazole derivatives are used in the development of agrochemicals, dyes, and other industrial products due to their stability and reactivity.

Mechanism of Action

The mechanism of action of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, thiadiazole derivatives have been shown to inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH), which is involved in nucleotide synthesis and cell proliferation. This inhibition can result in antiproliferative effects on cancer cells or antiviral activity against certain viruses.

Comparison with Similar Compounds

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide can be compared with other thiadiazole derivatives to highlight its uniqueness:

    2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound has a similar thiadiazole core but differs in the presence of a chloroacetamide group instead of a cyclopropane carboxamide group.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This derivative has a thiol group attached to the thiadiazole ring and a chlorophenyl substituent, which imparts different chemical and biological properties.

    N-(5-ethyl-2-methylphenyl)cyclopropanecarboxamide: This compound has a similar cyclopropane carboxamide group but differs in the substitution pattern on the phenyl ring.

The unique combination of the cyclopropane carboxamide group and the 4-methylphenyl substitution in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-8-2-4-10(5-3-8)12-15-16-13(18-12)14-11(17)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRURMANQYINIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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